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Compound of Interest

Compound Name: Custirsen

Cat. No.: B15568833 Get Quote

Welcome to the technical support center for Custirsen (also known as OGX-011), a second-

generation antisense oligonucleotide designed to inhibit clusterin expression. This resource

provides researchers, scientists, and drug development professionals with comprehensive

troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and

efficacy of Custirsen in your cell culture experiments.

Frequently Asked Questions (FAQs)
Q1: What is Custirsen and how does it work?

Custirsen is a synthetic, second-generation antisense oligonucleotide (ASO). It is a single-

stranded DNA molecule designed to be complementary to the messenger RNA (mRNA) of the

clusterin (CLU) gene.[1] By binding to the clusterin mRNA, Custirsen prevents the translation

of this mRNA into the clusterin protein, thereby reducing its levels in the cell.[1][2] Clusterin is a

stress-activated protein that helps cancer cells survive by preventing apoptosis (programmed

cell death).[1][2][3] By inhibiting clusterin, Custirsen aims to make cancer cells more

susceptible to apoptosis, particularly in combination with chemotherapy.[4]

Q2: What are the chemical modifications of Custirsen and why are they important?

Custirsen incorporates two key chemical modifications to enhance its properties as a

therapeutic agent:
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Phosphorothioate (PS) backbone: One of the non-bridging oxygen atoms in the phosphate

backbone is replaced with a sulfur atom. This modification makes the oligonucleotide

resistant to degradation by cellular enzymes called nucleases.[1][5]

2'-O-methoxyethyl (2'-MOE) sugar modifications: This modification is present on the sugar

component of the nucleotides at the ends of the ASO. It increases the binding affinity of

Custirsen to its target mRNA and further enhances its resistance to nuclease degradation.

[6]

These modifications together provide Custirsen with a longer half-life in biological systems,

allowing for more potent and sustained effects.[1][6]

Q3: How should I prepare and store Custirsen stock solutions?

For optimal stability, it is recommended to prepare and store Custirsen as follows:

Reconstitution: Reconstitute lyophilized Custirsen in sterile, nuclease-free water or a

suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) to create a concentrated

stock solution.

Storage of Stock Solutions:

For short-term storage (up to 1 month), store the stock solution at -20°C.

For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to

avoid repeated freeze-thaw cycles and store at -80°C.

Q4: What is the expected stability of Custirsen in cell culture media?

Due to its chemical modifications, Custirsen is significantly more stable in cell culture media

compared to unmodified oligonucleotides. However, its stability can be influenced by factors

such as the presence of serum and the specific type of medium. The phosphorothioate

backbone protects it from rapid degradation by nucleases present in serum.

Troubleshooting Guide
Problem 1: Low or no inhibition of clusterin expression.
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Possible Cause Troubleshooting Step

Degradation of Custirsen

Verify the integrity of your Custirsen stock

solution and working solutions. Run an aliquot

on a denaturing polyacrylamide gel to check for

degradation. Prepare fresh dilutions from a new

stock aliquot for each experiment.

Suboptimal Concentration

Perform a dose-response experiment to

determine the optimal concentration of

Custirsen for your specific cell line.

Concentrations can range from nanomolar to

low micromolar.

Inefficient Cellular Uptake

Ensure proper delivery of Custirsen into the

cells. While some ASOs can be taken up by

cells without a transfection reagent (gymnotic

uptake), efficiency varies between cell lines.

Consider using a suitable transfection reagent

optimized for oligonucleotides if you suspect low

uptake.

Incorrect Target Sequence
Confirm that the Custirsen sequence is correct

for the species you are working with.

Problem 2: Inconsistent results between experiments.
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Possible Cause Troubleshooting Step

Variable Custirsen Stability

Standardize the preparation and handling of

Custirsen solutions. Avoid multiple freeze-thaw

cycles of the stock solution by preparing single-

use aliquots. Ensure consistent incubation times

and conditions.

Cell Culture Conditions

Maintain consistent cell passage number,

confluency, and media composition for all

experiments.

Nuclease Contamination
Use nuclease-free water, buffers, and tips when

handling Custirsen.

Quantitative Data on Custirsen Stability
The following tables provide illustrative data on the stability of Custirsen in different cell culture

media based on the known behavior of similarly modified second-generation antisense

oligonucleotides.

Table 1: Estimated Half-Life of Custirsen in Different Cell Culture Media at 37°C

Media Type Condition Estimated Half-Life (hours)

DMEM Serum-Free > 72

DMEM + 10% Fetal Bovine Serum 48 - 72

RPMI-1640 Serum-Free > 72

RPMI-1640 + 10% Fetal Bovine Serum 48 - 72

Table 2: Effect of Storage Temperature on Custirsen Stability in Solution (100 µM in Nuclease-

Free Water)
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Storage Temperature Time
Estimated Percentage of
Intact Custirsen

4°C 1 week > 99%

Room Temperature (20-25°C) 24 hours > 98%

-20°C 1 month > 99%

-80°C 6 months > 99%

Experimental Protocols
Protocol 1: Assessment of Custirsen Stability by
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the qualitative assessment of Custirsen integrity.

Materials:

Custirsen working solution (e.g., 10 µM)

Cell culture medium (with and without 10% FBS)

Denaturing PAGE gel (e.g., 15-20% acrylamide, 7M Urea)

10X TBE Buffer

Formamide-based loading buffer

Staining solution (e.g., SYBR Gold or similar nucleic acid stain)

Gel imaging system

Procedure:

Incubate Custirsen at a final concentration of 1 µM in the desired cell culture medium at

37°C.
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At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the Custirsen-media

mixture.

Immediately mix the aliquot with an equal volume of formamide-based loading buffer to

denature any secondary structures and stop nuclease activity.

Store the samples at -20°C until all time points are collected.

Heat the samples at 95°C for 5 minutes and then place them on ice.

Load the samples onto the denaturing PAGE gel. Include a lane with the initial Custirsen
solution as a control.

Run the gel according to the manufacturer's instructions.

Stain the gel with a suitable nucleic acid stain.

Visualize the gel using an imaging system. Degradation will be indicated by the appearance

of lower molecular weight bands or a smear below the main Custirsen band.

Protocol 2: Quantitative Analysis of Custirsen Stability
by High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative measure of Custirsen degradation over time.

Materials:

Custirsen working solution

Cell culture medium (with and without 10% FBS)

HPLC system with a suitable column for oligonucleotide analysis (e.g., ion-exchange or

reverse-phase)

Appropriate mobile phases for the chosen column

Nuclease-free collection tubes
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Procedure:

Incubate Custirsen at a final concentration of 1 µM in the desired cell culture medium at

37°C.

At specified time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of the mixture.

Immediately stop any enzymatic degradation by adding a solution that will precipitate

proteins and inactivate nucleases (e.g., a high concentration of urea or by snap-freezing in

liquid nitrogen).

Prepare the samples for HPLC analysis according to the column manufacturer's

recommendations. This may involve a desalting or purification step.

Inject the samples into the HPLC system.

Analyze the chromatograms. The area under the peak corresponding to full-length

Custirsen will decrease over time if degradation occurs.

Calculate the percentage of intact Custirsen at each time point relative to the 0-hour time

point to determine its stability.
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Click to download full resolution via product page

Caption: Custirsen's mechanism of action in inhibiting the clusterin pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15568833?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568833?utm_src=pdf-body
https://www.benchchem.com/product/b15568833?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568833?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. qiagen.com [qiagen.com]

2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide
Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

3. In vitro pharmacokinetics of phosphorothioate antisense oligonucleotides - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide
Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]

5. Potential use of custirsen to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

6. Cellular uptake and subcellular distribution of phosphorothioate oligonucleotides into
cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Managing Custirsen Stability
in Cell Culture Media]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568833#managing-custirsen-stability-in-cell-
culture-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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